3-(2-Methylbenzenesulfonyl)aniline
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Overview
Description
3-(2-Methylbenzenesulfonyl)aniline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzenesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline with sulfonyl chlorides under basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the sulfonylated product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzenesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methylbenzenesulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzenesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Methylbenzenesulfonyl)aniline include other sulfonylated aniline derivatives, such as:
- 4-(2-Methylbenzenesulfonyl)aniline
- 2-(2-Methylbenzenesulfonyl)aniline
- 3-(4-Methylbenzenesulfonyl)aniline .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the benzene ring can affect the compound’s electronic properties and steric interactions, making it distinct from other sulfonylated aniline derivatives.
Biological Activity
3-(2-Methylbenzenesulfonyl)aniline is an organic compound with significant potential in biological applications, particularly due to its enzyme inhibition properties and interactions with various biological targets. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound consists of an aniline core substituted at the para position by a 2-methylbenzenesulfonyl group. The sulfonyl group enhances the compound's reactivity and solubility, facilitating diverse interactions in biological systems. The molecular formula is C13H13N1O2S1, and its structure is depicted below:
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition capabilities. The sulfonyl group allows for strong interactions with amino acid residues in proteins, which can inhibit enzymatic functions. This property positions it as a candidate for drug development targeting specific enzymes involved in various disease pathways.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the sulfonamide : Reacting an appropriate aniline derivative with a sulfonyl chloride.
- Purification : Using recrystallization or chromatography techniques to isolate the desired compound.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(4-Methylbenzenesulfonyl)aniline | Similar sulfonylated structure but different methyl position | Different reactivity due to methyl position |
3-(3-Chlorobenzenesulfonyl)aniline | Contains a chlorobenzene instead of a methyl group | Chlorine introduces different electronic effects |
4-(2-Methylbenzenesulfonyl)aniline | Sulfonyl group at para position | May exhibit different solubility and reactivity |
The differences in substitution patterns significantly influence the chemical reactivity and biological interactions of these compounds, highlighting the importance of structural modifications in drug design.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Activity : A study on sulfamoylbenzamides indicated their ability to inhibit Hepatitis B virus (HBV) nucleocapsid assembly by binding to specific protein interfaces, suggesting that structurally related compounds could exhibit similar antiviral properties .
- Enzyme Interaction Studies : Research has shown that modifications to the aniline structure can significantly alter binding affinity towards various enzymes, underscoring the potential for developing selective inhibitors for therapeutic use.
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-(2-methylphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO2S/c1-10-5-2-3-8-13(10)17(15,16)12-7-4-6-11(14)9-12/h2-9H,14H2,1H3 |
InChI Key |
ZCFUZPMKLSVZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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